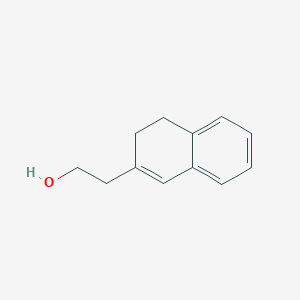
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with an ethan-1-ol group attached to the 2-position of the 3,4-dihydronaphthalene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is typically carried out at room temperature, and the product is obtained after purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction of the compound can yield 2-(3,4-Dihydronaphthalen-2-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-one.
Reduction: 2-(3,4-Dihydronaphthalen-2-yl)ethane.
Substitution: 2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride.
科学的研究の応用
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
2-(3,4-Dihydronaphthalen-1-yl)ethanol: Similar structure but with the hydroxyl group attached to the 1-position.
2-(3,4-Dihydronaphthalen-2-yl)ethane: Lacks the hydroxyl group, making it less polar.
2-(3,4-Dihydronaphthalen-2-yl)ethyl chloride: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
2-(3,4-Dihydronaphthalen-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents and enhancing its reactivity in various chemical reactions .
特性
CAS番号 |
63626-01-7 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(3,4-dihydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,9,13H,5-8H2 |
InChIキー |
KXSVEAAHEPGLAD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC=CC=C21)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
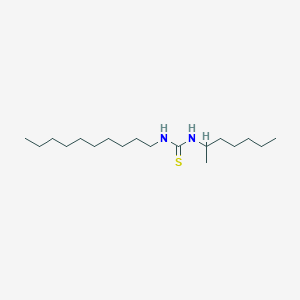

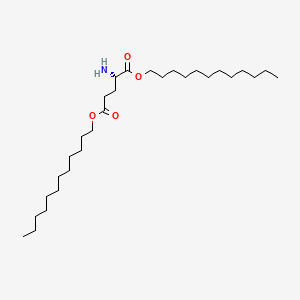
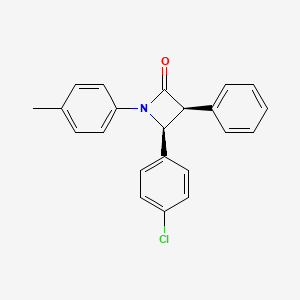
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
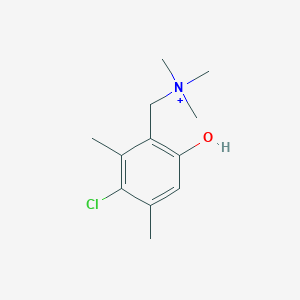

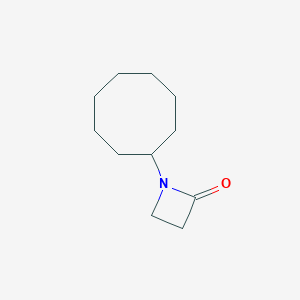
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)



